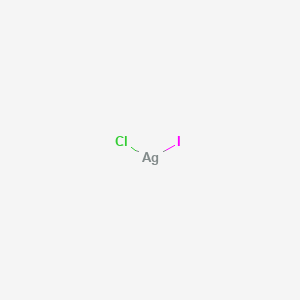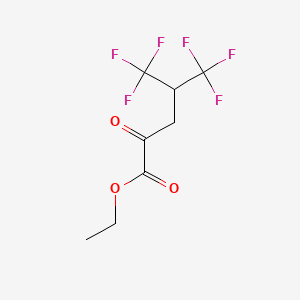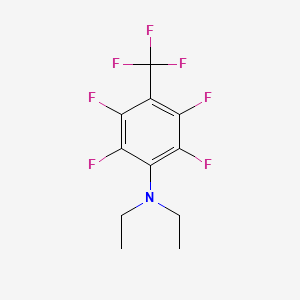![molecular formula C21H19N3S2 B12575679 Thiourea, N-[2-(10H-phenothiazin-10-yl)ethyl]-N'-phenyl- CAS No. 620962-29-0](/img/structure/B12575679.png)
Thiourea, N-[2-(10H-phenothiazin-10-yl)ethyl]-N'-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thiourea, N-[2-(10H-phenothiazin-10-yl)ethyl]-N’-phenyl-, is a chemical compound that belongs to the class of thiourea derivatives. This compound is characterized by the presence of a phenothiazine moiety, which is known for its diverse biological activities. Thiourea derivatives have gained significant attention in the field of medicinal chemistry due to their potential therapeutic applications.
Métodos De Preparación
The synthesis of Thiourea, N-[2-(10H-phenothiazin-10-yl)ethyl]-N’-phenyl-, typically involves the reaction of phenothiazine derivatives with thiourea. One common method includes the condensation of 2-bromo-10H-phenothiazine with N-phenylthiourea in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Análisis De Reacciones Químicas
Thiourea, N-[2-(10H-phenothiazin-10-yl)ethyl]-N’-phenyl-, undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding amines using reducing agents such as lithium aluminum hydride.
Aplicaciones Científicas De Investigación
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits significant biological activities, including antimicrobial, antitumor, and antioxidant properties.
Medicine: Due to its pharmacological properties, it is being investigated for potential therapeutic applications, particularly in cancer treatment.
Industry: It is used in the development of dyes, photographic chemicals, and other industrial products.
Mecanismo De Acción
The mechanism of action of Thiourea, N-[2-(10H-phenothiazin-10-yl)ethyl]-N’-phenyl-, involves its interaction with various molecular targets and pathways. The phenothiazine moiety is known to interact with cellular membranes and proteins, leading to alterations in cellular functions. This compound can inhibit the activity of enzymes involved in oxidative stress, thereby exhibiting antioxidant properties. Additionally, it can induce apoptosis in cancer cells by modulating signaling pathways related to cell survival and proliferation .
Comparación Con Compuestos Similares
Thiourea, N-[2-(10H-phenothiazin-10-yl)ethyl]-N’-phenyl-, can be compared with other phenothiazine derivatives such as:
Chlorpromazine: Known for its antipsychotic properties.
Promethazine: Used as an antihistamine and antiemetic.
Methdilazine: Exhibits antihistaminic and anticholinergic properties.
What sets Thiourea, N-[2-(10H-phenothiazin-10-yl)ethyl]-N’-phenyl- apart is its unique combination of thiourea and phenothiazine moieties, which contribute to its diverse biological activities and potential therapeutic applications .
Propiedades
Número CAS |
620962-29-0 |
|---|---|
Fórmula molecular |
C21H19N3S2 |
Peso molecular |
377.5 g/mol |
Nombre IUPAC |
1-(2-phenothiazin-10-ylethyl)-3-phenylthiourea |
InChI |
InChI=1S/C21H19N3S2/c25-21(23-16-8-2-1-3-9-16)22-14-15-24-17-10-4-6-12-19(17)26-20-13-7-5-11-18(20)24/h1-13H,14-15H2,(H2,22,23,25) |
Clave InChI |
DOHKWOWHYLJGLN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)NC(=S)NCCN2C3=CC=CC=C3SC4=CC=CC=C42 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzoic acid, 4-[tris(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)silyl]-](/img/structure/B12575599.png)
![Thiazolium, 3-[2-[4-(diethylamino)phenyl]-2-oxoethyl]-](/img/structure/B12575605.png)
![N,N'-(Hexane-1,6-diyl)bis[3,5-bis(3-aminopropoxy)benzamide]](/img/structure/B12575611.png)

![1,1'-(But-1-en-3-yne-1,4-diyl)bis[4-(trifluoromethyl)benzene]](/img/structure/B12575626.png)
![2,8,14-Trioxa-5,11-diazabicyclo[13.3.1]nonadeca-1(19),15,17-triene-4,12-dione](/img/structure/B12575634.png)
![Benzenemethanamine, N-[(2,4-dichlorophenyl)methylene]-](/img/structure/B12575654.png)
![5,5-Dimethyl-4-{[(tributylstannyl)oxy]carbonyl}oxolan-2-one](/img/structure/B12575658.png)


![Benzoic acid, 2-methoxy-4-[3-(trifluoromethyl)-3H-diazirin-3-yl]-](/img/structure/B12575675.png)
![1-[(5-Methylthiophen-2-yl)methyl]piperidine](/img/structure/B12575683.png)

![3-[(Propan-2-yl)oxy]-10H-phenothiazine](/img/structure/B12575698.png)
